molecular formula C13H23NO2 B7495057 N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide

Cat. No. B7495057
M. Wt: 225.33 g/mol
InChI Key: RBNVSMQLTNSFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic effects. However, MXE has also shown potential for scientific research in various fields, including neuroscience and pharmacology.

Mechanism of Action

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide works by blocking NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. This leads to a dissociative state, where the user experiences a sense of detachment from their surroundings and a distortion of sensory perception.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, leading to feelings of euphoria and pleasure. It has also been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It also has a well-defined mechanism of action, making it useful for studying the effects of dissociative drugs on the central nervous system.
However, N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide also has several limitations. It is a controlled substance in many countries, making it difficult to obtain for research purposes. It also has a high potential for abuse and can be dangerous at high doses, which can limit its use in animal studies.

Future Directions

There are several potential future directions for research involving N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide. One area of interest is its potential as an antidepressant, due to its ability to increase dopamine and serotonin levels in the brain. It may also have potential as an analgesic, due to its interaction with opioid receptors.
Another area of interest is the development of new dissociative drugs based on the structure of N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide. This could lead to the discovery of new drugs with improved therapeutic potential and fewer side effects.
Overall, N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has shown potential for scientific research in various fields. However, its potential for abuse and potential dangers at high doses must be carefully considered when using it in lab experiments.

Synthesis Methods

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-butanone with 2,2,2-trichloroethyl chloroformate and 2-amino-2-methyl-1-propanol. The resulting intermediate is then reacted with 2-methylcyclohexanone to yield N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide.

Scientific Research Applications

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has shown potential for scientific research in various fields. In neuroscience, it has been used to study the role of NMDA receptors in synaptic plasticity and memory formation. N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has also been used to investigate the effects of dissociative drugs on the central nervous system and their potential as antidepressants.
In pharmacology, N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has been studied for its potential as an analgesic and its interaction with opioid receptors. It has also been used to investigate the mechanism of action of other arylcyclohexylamine drugs, such as ketamine and phencyclidine.

properties

IUPAC Name

N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10-6-3-4-7-11(10)14(2)13(15)12-8-5-9-16-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNVSMQLTNSFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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